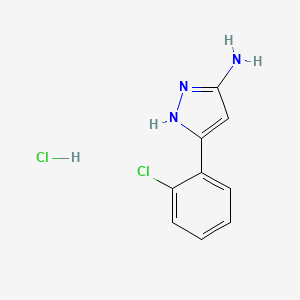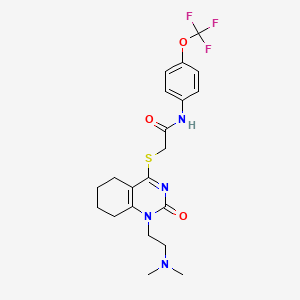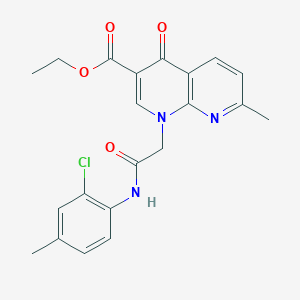
2,3,3-Trimethylbutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethylbutan-1-amine hydrochloride is an organic compound with the molecular weight of 151.68 . It is also known by its IUPAC name 2,3,3-trimethylbutan-1-amine hydrochloride . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 2,3,3-Trimethylbutan-1-amine hydrochloride is1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
2,3,3-Trimethylbutan-1-amine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 151.68 .Applications De Recherche Scientifique
Molecular Interactions and Complex Formation
Research by Castaneda et al. (2001) explored the structure of complexes with NH⋯N hydrogen bonds formed by aromatic proton donors with aliphatic amines, including trimethylamines, in aprotic solvents. Their study revealed the equilibrium between free molecules and complexes of 1:1 and 1:2 composition, indicating the potential of 2,3,3-Trimethylbutan-1-amine hydrochloride in studying molecular interactions and homoconjugated cation formation in solvents like methylene chloride at low temperatures (Castaneda, Denisov, & Schreiber, 2001).
Enzymatic Resolution and Synthesis
Kamal et al. (2007) demonstrated the lipase-catalyzed enantiomer separation of racemic compounds to synthesize optically pure substances, highlighting the role of trimethylamine in synthesizing compounds like (R)-carnitine hydrochloride. This application underscores the importance of 2,3,3-Trimethylbutan-1-amine hydrochloride in the enzymatic resolution processes and the synthesis of bioactive molecules (Kamal, Khanna, & Krishnaji, 2007).
Catalytic Asymmetric Synthesis
The research by Wangweerawong, Bergman, and Ellman (2014) on the asymmetric intermolecular addition of non-acidic C–H bonds to imines illustrates the application of amine hydrochlorides in catalyzing asymmetric syntheses. Their findings point to the effectiveness of 2,3,3-Trimethylbutan-1-amine hydrochloride in facilitating reactions that yield highly enantiomerically enriched amine hydrochlorides, useful in various synthetic applications (Wangweerawong, Bergman, & Ellman, 2014).
Material Science and Surface Modification
The creation and rapid characterization of amine-functionalized silica by Soto-Cantu et al. (2012) demonstrate the utility of amino-functionalized polymers in environmental and analytical chemistry. Their method of synthesizing nearly monodisperse colloidal silica particles and modifying their surface with amino groups, including the use of (3-aminopropyl) trimethoxysilane, showcases the application of 2,3,3-Trimethylbutan-1-amine hydrochloride in material science and surface chemistry (Erick Soto-Cantu, Cueto, Koch, & Russo, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
2,3,3-trimethylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZQHJMPISJGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethylbutan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid](/img/structure/B2945084.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2945087.png)

![2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2945092.png)
![N-cyano-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylaniline](/img/structure/B2945093.png)
![N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2945094.png)
![3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole](/img/structure/B2945095.png)
![N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2945096.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2945100.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2945101.png)
![2-(3,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2945104.png)
